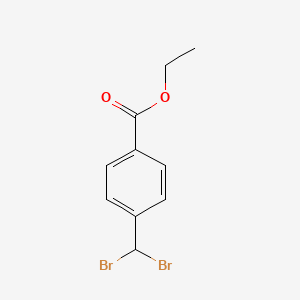
2-(1-Methyl-1H-pyrrol-2-YL)-N'-(1-naphthylmethylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-メチル-1H-ピロール-2-イル)-N’-(1-ナフチルメチレン)アセトヒドラジドは、そのユニークな構造的特性と潜在的な用途により、科学研究のさまざまな分野で注目を集めている有機化合物です。この化合物は、ピロール環、ナフチル基、およびアセトヒドラジド部分を特徴とし、その多様な化学反応性と生物活性に貢献しています。
準備方法
合成ルートと反応条件
2-(1-メチル-1H-ピロール-2-イル)-N’-(1-ナフチルメチレン)アセトヒドラジドの合成は、通常、2-アセチル-1-メチルピロールと1-ナフチルメチレンヒドラジンを酸性または塩基性条件下で縮合させることにより行われます。反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます。
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチには、ラボスケール合成手順のスケールアップが含まれます。これには、収率と純度を最大限に高めるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。工業生産には、効率とスケーラビリティを高めるために連続フローリアクターを使用することも含まれる場合があります。
化学反応の分析
反応の種類
2-(1-メチル-1H-ピロール-2-イル)-N’-(1-ナフチルメチレン)アセトヒドラジドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体を生成するために酸化することができます。
還元: 還元反応は、ヒドラジン誘導体または他の還元された形態をもたらす可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応に参加して、さまざまな置換された生成物を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と過酸化水素 (H₂O₂) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が通常使用されます。
置換: ハロゲン、アルキル化剤、アシル化剤などの試薬が適切な条件下で使用されるのが一般的です。
形成された主要な生成物
これらの反応から形成された主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はナフトキノンをもたらす可能性がありますが、還元はヒドラジン誘導体を生成する可能性があります。置換反応は、さまざまな置換されたピロールまたはナフチル化合物を生成する可能性があります。
科学研究への応用
2-(1-メチル-1H-ピロール-2-イル)-N’-(1-ナフチルメチレン)アセトヒドラジドは、科学研究でいくつかの用途があります。
化学: 有機合成のビルディングブロックとして、および配位化学の配位子として使用されます。
医学: 特に抗癌剤や抗炎症剤の開発における治療薬としての可能性を探求するための研究が進行中です。
工業: そのユニークな構造特性により、ポリマーや染料などの新素材の開発に使用される可能性があります。
科学的研究の応用
2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-naphthylmethylene)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
2-(1-メチル-1H-ピロール-2-イル)-N’-(1-ナフチルメチレン)アセトヒドラジドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、安定な複合体を形成することにより、特定の酵素を阻害して、その触媒活性を阻害する可能性があります。関与する正確な分子標的と経路は、特定の用途と使用の文脈によって異なります。
類似の化合物との比較
類似の化合物
- 2-(1-メチル-1H-ピロール-2-イル)-N’-(2-ナフチルメチレン)アセトヒドラジド
- 2-(1-メチル-1H-ピロール-2-イル)-N’-(1-フェニルメチレン)アセトヒドラジド
- 2-(1-メチル-1H-ピロール-2-イル)-N’-(1-ベンジルメチレン)アセトヒドラジド
独自性
2-(1-メチル-1H-ピロール-2-イル)-N’-(1-ナフチルメチレン)アセトヒドラジドは、ピロール環とナフチル基の特定の組み合わせにより際立っており、ユニークな化学的および生物学的特性を付与しています。この構造上の独自性により、さまざまな化学反応に参加し、さまざまな生物学的標的に相互作用することができ、科学研究における汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2-naphthylmethylene)acetohydrazide
- 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-phenylmethylene)acetohydrazide
- 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-benzylmethylene)acetohydrazide
Uniqueness
2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-naphthylmethylene)acetohydrazide stands out due to its specific combination of a pyrrole ring and a naphthyl group, which imparts unique chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
特性
分子式 |
C18H17N3O |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
2-(1-methylpyrrol-2-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O/c1-21-11-5-9-16(21)12-18(22)20-19-13-15-8-4-7-14-6-2-3-10-17(14)15/h2-11,13H,12H2,1H3,(H,20,22)/b19-13+ |
InChIキー |
NSGQVIVECWCUAU-CPNJWEJPSA-N |
異性体SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


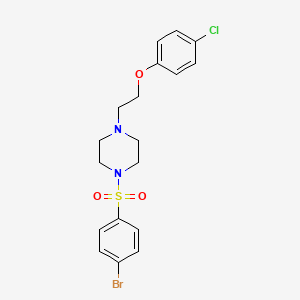
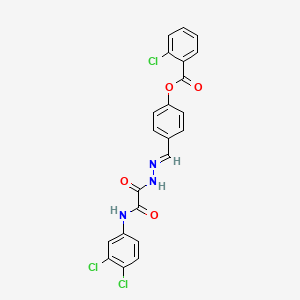


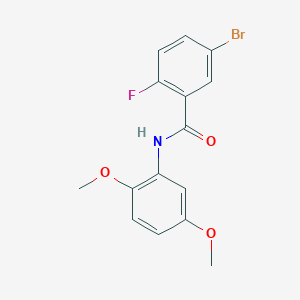


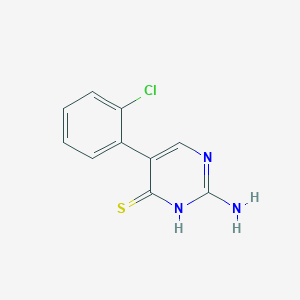
![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)




